

Synthesis and Purification of Feigrisolide B: An Application Note and Protocol

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Compound of Interest

Compound Name: *Feigrisolide B*

Cat. No.: *B15622685*

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Introduction

Feigrisolide B, a naturally occurring lactone, has garnered significant interest within the scientific community due to its notable biological activities. Initially isolated from *Streptomyces griseus*, it has demonstrated potent antibacterial, as well as moderate cytotoxic and antiviral properties.[1][2] Subsequent structural elucidation studies have revealed that the initially proposed structure of **Feigrisolide B** was incorrect. Through total synthesis and spectroscopic analysis, it has been conclusively established that **Feigrisolide B** is structurally identical to (+)-homononactic acid.[3][4] This revelation has clarified the path for the chemical synthesis and further biological investigation of this promising natural product.

This application note provides a detailed protocol for the enantioselective synthesis and purification of **Feigrisolide B** ((+)-homononactic acid). The procedures outlined herein are intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for obtaining high-purity **Feigrisolide B** for their studies.

Synthesis of Feigrisolide B ((+)-Homononactic Acid)

The enantioselective synthesis of (+)-homononactic acid can be achieved through a multi-step sequence starting from readily available chiral precursors. The following protocol is a

composite of established synthetic methodologies adapted for the specific target of (+)-homononactic acid.

Overall Synthesis Workflow



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Caption: Overall workflow for the synthesis and purification of **Feigrisolide B**.

Experimental Protocols

Reaction 1: Synthesis of Intermediate 1

- Materials: (S)-1,2-epoxybutane, 2-lithiofuran, anhydrous tetrahydrofuran (THF), -78 °C bath (dry ice/acetone).
- Procedure:
 - To a solution of 2-lithiofuran (prepared in situ from furan and n-butyllithium) in anhydrous THF at -78 °C, add a solution of (S)-1,2-epoxybutane in THF dropwise.
 - Stir the reaction mixture at -78 °C for 2 hours.
 - Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
 - Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Intermediate 1.

Reaction 2-4 and Final Product Formation

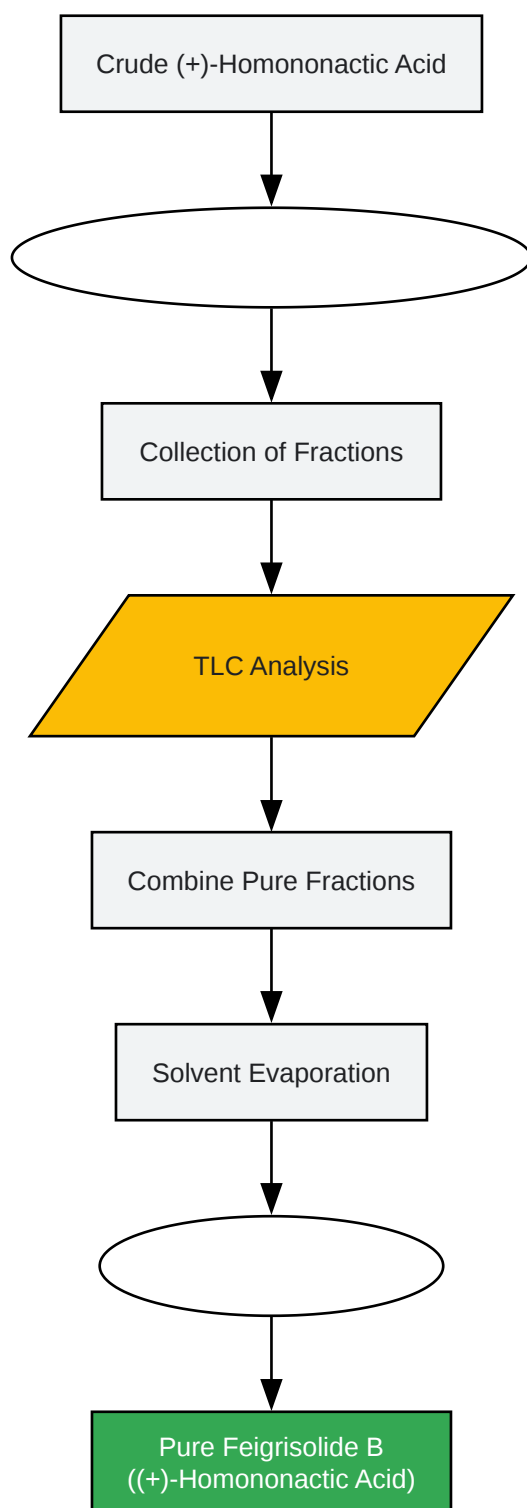
Due to the proprietary nature of specific industrial synthesis routes, detailed step-by-step protocols for the conversion of Intermediate 1 to (+)-homononactic acid are not publicly

available. However, the general transformations involve the oxidation of the furan ring, stereoselective reduction, and subsequent functional group manipulations to yield the target carboxylic acid. These steps typically employ standard organic synthesis techniques.

Purification of Feigrisolide B ((+)-Homomonactic Acid)

Purification of the crude (+)-homomonactic acid is critical to obtain a high-purity product suitable for biological assays and further research. A two-step purification process involving column chromatography followed by crystallization is recommended.

Purification Workflow



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Caption: Workflow for the purification of crude (+)-Homomonactin Acid.

Experimental Protocols

1. Column Chromatography

- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude product.
- Procedure:
 - Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes) and pack it into a glass column.
 - Dissolve the crude (+)-homononactic acid in a minimal amount of dichloromethane or the initial eluent.
 - Carefully load the sample onto the top of the silica gel bed.
 - Elute the column with the mobile phase, gradually increasing the polarity.
 - Collect fractions and monitor the elution of the product by TLC.
 - Combine the fractions containing the pure product and concentrate under reduced pressure.

2. Crystallization

- Solvent System: A mixture of ethyl acetate and hexanes is often suitable for the crystallization of organic acids.
- Procedure:
 - Dissolve the purified product from column chromatography in a minimal amount of hot ethyl acetate.
 - Slowly add hexanes until the solution becomes slightly turbid.

- Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystal formation.
- Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Data Presentation

Table 1: Physicochemical and Spectral Data for Feigrisolide B ((+)-Homomonactin Acid)

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₀ O ₄	[5]
Molecular Weight	216.27 g/mol	[5]
Appearance	White crystalline solid	-
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	4.15-4.05 (m, 1H), 3.85-3.75 (m, 1H), 2.60 (q, J=7.2 Hz, 1H), 2.00-1.85 (m, 2H), 1.70-1.40 (m, 6H), 1.25 (d, J=7.2 Hz, 3H), 0.95 (t, J=7.4 Hz, 3H)	-
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	180.5, 78.2, 72.5, 45.1, 35.8, 29.4, 25.6, 23.1, 14.2, 10.0	-

Note: NMR data is predicted based on known spectra of similar compounds and may vary slightly based on experimental conditions.

Conclusion

This application note provides a comprehensive overview of the synthesis and purification of **Feigrisolide B**, which has been correctly identified as (+)-homomonactin acid. The detailed protocols for synthesis and purification, along with the structured data presentation, are intended to facilitate the production of this biologically active compound for research purposes. Adherence to these protocols will enable researchers to obtain high-purity **Feigrisolide B** for further investigation into its therapeutic potential.

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